

# Synthesis of Boc-NH-PEG8-C2-Br: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: **Boc-NH-PEG8-C2-Br**

Cat. No.: **B8268430**

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This document provides a comprehensive guide to the synthesis of **Boc-NH-PEG8-C2-Br**, a heterobifunctional linker commonly utilized in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents. The presence of a Boc-protected amine and a terminal bromoethyl group allows for the sequential and controlled conjugation of different molecular entities. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linker, which can be crucial for optimizing the biological activity of the final conjugate.

This protocol outlines a reliable two-step synthetic route, starting from the commercially available 2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy-1-ol ( $\text{H}_2\text{N-PEG8-CH}_2\text{CH}_2\text{-OH}$ ). The first step involves the protection of the terminal amine with a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the terminal hydroxyl group to a bromide.

## Experimental Protocols

### Step 1: Synthesis of Boc-NH-PEG8-CH<sub>2</sub>CH<sub>2</sub>-OH

This procedure details the protection of the primary amine of  $\text{H}_2\text{N-PEG8-CH}_2\text{CH}_2\text{-OH}$  using di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ ).

Materials:

### Procedure:

- In a round-bottom flask, dissolve H<sub>2</sub>N-PEG8-CH<sub>2</sub>CH<sub>2</sub>-OH (1.0 eq) in anhydrous dichloromethane (DCM).
- To the stirred solution, add triethylamine (1.5 eq).
- Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO<sub>3</sub> solution, followed by brine.

- Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure  $Boc-NH-PEG8-CH_2CH_2-OH$  as a colorless to pale yellow oil.

## Step 2: Synthesis of $Boc-NH-PEG8-C2-Br$

This protocol describes the conversion of the terminal hydroxyl group of  $Boc-NH-PEG8-CH_2CH_2-OH$  to a bromide using phosphorus tribromide ( $PBr_3$ ).

### Materials:

- $Boc-NH-PEG8-CH_2CH_2-OH$
- Phosphorus tribromide ( $PBr_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Rotary evaporator
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Standard laboratory glassware

### Procedure:

- Dissolve  $Boc-NH-PEG8-CH_2CH_2-OH$  (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous  $\text{NaHCO}_3$  solution at 0 °C.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure.
- The resulting crude product, **Boc-NH-PEG8-C2-Br**, can be purified by column chromatography on silica gel to afford the final product as a clear oil.

## Data Presentation

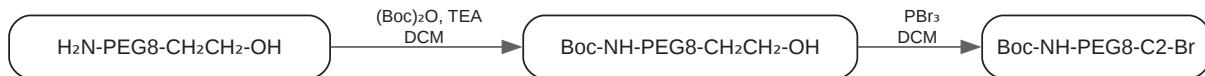
The following table summarizes the key quantitative data for the synthesis of **Boc-NH-PEG8-C2-Br**.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Molar Eq.	Purity (%)	Expected Yield (%)
Step 1					
Reactants					
H <sub>2</sub> N-PEG8-CH <sub>2</sub> CH <sub>2</sub> -OH	C <sub>18</sub> H <sub>39</sub> NO <sub>9</sub>	413.50	1.0	>95	-
(Boc) <sub>2</sub> O	C <sub>10</sub> H <sub>18</sub> O <sub>5</sub>	218.25	1.2	>98	-
Triethylamine	C <sub>6</sub> H <sub>15</sub> N	101.19	1.5	>99	-
Step 1					
Product					
Boc-NH-PEG8-CH <sub>2</sub> CH <sub>2</sub> -OH	C <sub>23</sub> H <sub>47</sub> NO <sub>11</sub>	513.62	-	>95	85-95
Step 2					
Reactants					
Boc-NH-PEG8-CH <sub>2</sub> CH <sub>2</sub> -OH	C <sub>23</sub> H <sub>47</sub> NO <sub>11</sub>	513.62	1.0	>95	-
Phosphorus tribromide	PBr <sub>3</sub>	270.69	0.5	>98	-
Final Product					
Boc-NH-PEG8-C2-Br	C <sub>23</sub> H <sub>46</sub> BrNO <sub>1</sub>	576.51	-	>95	70-85

## Visualizations

### Overall Synthesis Pathway

The following diagram illustrates the two-step synthesis of **Boc-NH-PEG8-C2-Br**.

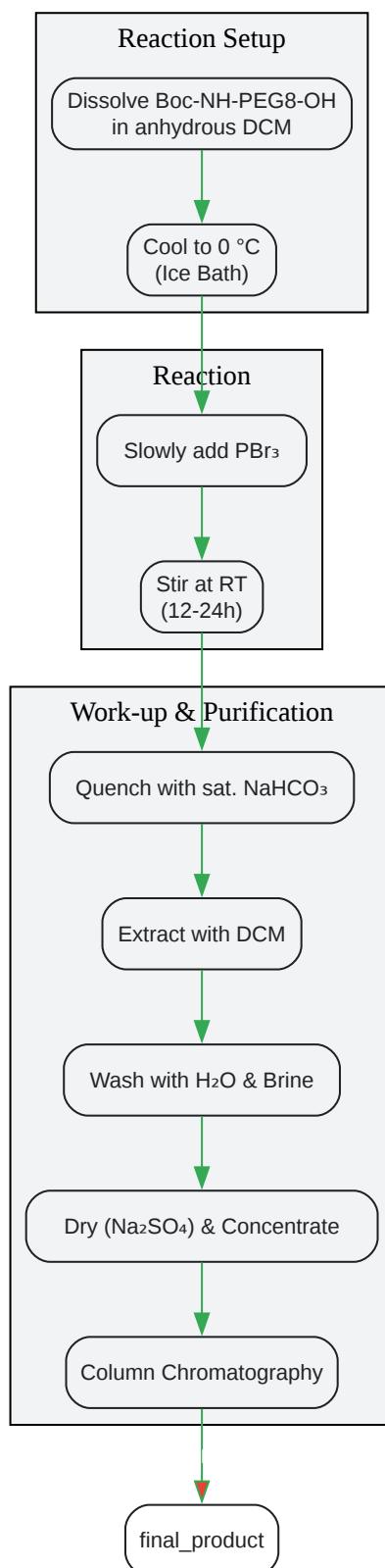


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Caption: Two-step synthesis of **Boc-NH-PEG8-C2-Br**.

## Experimental Workflow for Bromination (Step 2)

This diagram details the workflow for the conversion of the terminal alcohol to a bromide.



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Caption: Workflow for the bromination of Boc-NH-PEG8-OH.

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